N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
The exact mass of the compound this compound is 469.11299857 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-15-6-3-7-16(2)21(15)25-23(28)22(27)24-18-11-10-17-8-4-12-26(19(17)14-18)32(29,30)20-9-5-13-31-20/h3,5-7,9-11,13-14H,4,8,12H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYBTKYPZHBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a compound of significant interest due to its potential biological activities. This compound features a tetrahydroquinoline scaffold and a thiophene-2-sulfonyl group, which are known to impart various pharmacological properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 378.51 g/mol. The compound's structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 378.51 g/mol |
| Molecular Formula | C18H22N2O3S2 |
| LogP | 2.6443 |
| Polar Surface Area | 54.597 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties through mechanisms such as inhibition of topoisomerases and induction of apoptosis in cancer cells. For instance, compounds containing tetrahydroquinoline scaffolds have been shown to inhibit topoisomerase II activity selectively, leading to reduced proliferation in various cancer cell lines including breast and prostate cancer cells .
In vitro assays demonstrated that this compound could potentially exert cytotoxic effects against cancer cell lines at low micromolar concentrations. The specific IC50 values and comparative efficacy against standard chemotherapeutics like etoposide would require further investigation.
Antimicrobial Activity
The thiophene-2-sulfonyl moiety suggests potential antimicrobial properties. Thiophene derivatives have been explored for their antibacterial and antifungal activities. Initial screenings indicate that this compound may possess broad-spectrum antimicrobial effects, though specific pathogens and mechanisms of action need to be elucidated through targeted studies.
Study 1: Anticancer Activity
A study focused on the synthesis of related tetrahydroquinoline derivatives revealed that certain compounds showed significant inhibition of MCF-7 breast cancer cells with IC50 values as low as 1.72 μg/mL . The presence of the tetrahydroquinoline structure in this compound suggests a similar potential for anticancer activity.
Study 2: Antimicrobial Evaluation
Another investigation into thiophene-based compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated notable antibacterial activity compared to reference drugs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of thiophene sulfonyl groups enhances the compound's potency by improving its interaction with biological targets involved in tumor growth and metastasis.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit topoisomerases and induce apoptosis in cancer cells, suggesting a promising avenue for further exploration of N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide in anticancer therapy.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The presence of the thiophene moiety is believed to contribute to its ability to disrupt microbial membranes or inhibit essential metabolic pathways.
Case Studies
In vitro assays have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans. These findings warrant further investigation into its potential as a lead compound for developing new antimicrobial agents.
Neurological Applications
Potential Neuroprotective Effects
Another significant area of interest is the neuroprotective potential of this compound. Research on related tetrahydroquinoline derivatives has suggested that they may offer protective effects against neurodegenerative diseases through mechanisms such as antioxidant activity and modulation of neurotransmitter systems.
Research Findings
Studies have shown that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease. This suggests that this compound could be explored as a candidate for further research in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
